5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol: is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a dioxaborolane group. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with various organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol typically involves the borylation of a pyridazine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like THF or toluene.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol primarily involves its ability to form stable covalent bonds with various organic groups. This is facilitated by the boronic acid group, which can undergo reversible reactions with diols, amines, and other nucleophiles. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through these covalent interactions, thereby modulating their activity .
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to other boronic acid derivatives. This uniqueness makes it particularly useful in specific synthetic applications and biological studies .
Properties
Molecular Formula |
C10H15BN2O3 |
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Molecular Weight |
222.05 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-8(14)13-12-6-7/h5-6H,1-4H3,(H,13,14) |
InChI Key |
ADSWVOHOHPOOEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NN=C2 |
Origin of Product |
United States |
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